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Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B15572767 Get Quote

(Z)-ONO 1301, a novel synthetic prostacyclin (PGI₂) mimetic with dual activity as a

thromboxane A₂ (TXA₂) synthase inhibitor, has emerged as a promising therapeutic candidate

for combating fibrosis across a range of organs. This technical guide synthesizes the current

preclinical evidence for its antifibrotic effects, detailing its mechanisms of action, summarizing

key quantitative outcomes, and outlining the experimental protocols used to generate these

findings.

Core Mechanism of Action
(Z)-ONO 1301 exerts its antifibrotic effects through a multi-pronged approach. As a prostacyclin

I₂ (IP) receptor agonist, it stimulates adenylate cyclase, leading to an increase in intracellular

cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A

(PKA).[1][2][3] This signaling cascade is known to have anti-inflammatory and antifibrotic

properties. Furthermore, ONO-1301's ability to inhibit thromboxane A₂ synthase helps to

resolve the pro-inflammatory and pro-fibrotic signaling often associated with TXA₂.[1][2][3]

A key aspect of ONO-1301's therapeutic action is its ability to induce the production of

endogenous regenerative and antifibrotic factors, most notably Hepatocyte Growth Factor

(HGF) and Vascular Endothelial Growth Factor (VEGF).[4][5][6] HGF is a potent antifibrotic

agent that can counteract the effects of the primary pro-fibrotic cytokine, Transforming Growth

Factor-beta (TGF-β).[4]
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The antifibrotic activity of (Z)-ONO 1301 is underpinned by its modulation of key signaling

pathways. The diagrams below illustrate the proposed mechanisms.
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Figure 1: ONO-1301 Intracellular Signaling Cascade.
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Figure 2: ONO-1301's Counter-regulation of TGF-β Signaling.

Efficacy in Preclinical Models of Fibrosis
(Z)-ONO 1301 has demonstrated significant antifibrotic effects in a variety of preclinical models.

The following tables summarize the key quantitative findings from these studies.
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Parameter Model Treatment Result Citation

Ashcroft Score
Bleomycin-

induced in mice
ONO-1301

Significant

decrease
[1][2][3]

Lung

Hydroxyproline

Content

Bleomycin-

induced in mice
ONO-1301

Significant

decrease
[1][2][3]

Total Cells in

BAL Fluid

Bleomycin-

induced in mice
ONO-1301

Significant

reduction
[1][2]

Neutrophils in

BAL Fluid

Bleomycin-

induced in mice
ONO-1301

Significant

reduction
[1][2]

Total Protein in

BAL Fluid

Bleomycin-

induced in mice
ONO-1301

Significant

reduction
[1][2]

TXB₂ in BAL

Fluid

Bleomycin-

induced in mice
ONO-1301 Marked reduction [1][2]

Plasma cAMP
Bleomycin-

induced in mice
ONO-1301

Significant

increase
[1][2]

Survival Rate
Bleomycin-

induced in mice
ONO-1301

Significantly

higher
[1][2][3]
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Parameter Model Treatment Result Citation

Interstitial

Fibrosis

Unilateral

Ureteral

Obstruction

(UUO) in mice

Sustained-

release ONO-

1301 (SR-ONO)

Significantly

suppressed
[4][7]

Collagen I and III

Accumulation
UUO in mice SR-ONO

Significantly

suppressed
[4][7]

Interstitial FSP-

1+ cells
UUO in mice SR-ONO

Significant

decrease in

number

[4][7]

Interstitial F4/80+

macrophages
UUO in mice SR-ONO

Significant

decrease in

infiltration

[4][7]

Renal TGF-β

levels
UUO in mice SR-ONO

Significantly

suppressed

increase

[4][7]

Renal pSmad2/3

levels
UUO in mice SR-ONO

Significantly

suppressed

increase

[4][7]

Renal HGF

levels
UUO in mice SR-ONO Elevated [4][7]

Albuminuria

Streptozotocin-

induced diabetic

rats

SR-ONO
Significantly

suppressed
[8]

Glomerular

Hypertrophy

Streptozotocin-

induced diabetic

rats

SR-ONO
Significantly

suppressed
[8]

Mesangial Matrix

Accumulation

Streptozotocin-

induced diabetic

rats

SR-ONO
Significantly

suppressed
[8]
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Glomerular α-

SMA+ cells

Streptozotocin-

induced diabetic

rats

SR-ONO

Significant

decrease in

number

[8]

Hepatic and Pancreatic Fibrosis
Parameter Model Treatment Result Citation

Liver Fibrosis

Progression

Mc4r-KO NASH

mouse model
ONO-1301 Ameliorated [5][9]

Hepatic Stellate

Cell (HSC)

Activation

In vitro ONO-1301 Suppressed [5][9]

Inflammatory

Responses in

Macrophages

In vitro (LPS-

induced)
ONO-1301 Suppressed [5][9]

Pancreatic

Interstitial

Fibrosis

Dibutyltin

dichloride

(DBTC)-induced

in rats

ONO-1301 Improved [10]

Pancreatic

Inflammatory

Cell Infiltration

DBTC-induced in

rats
ONO-1301 Improved [10]

Pancreatic HGF

mRNA

DBTC-induced in

rats
ONO-1301

Significantly

increased
[10]

Pancreatic IL-1β,

TNF-α, TGF-β,

MCP-1, Collagen

mRNA

DBTC-induced in

rats
ONO-1301

Significantly

decreased
[10]

Cardiac Fibrosis
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Parameter Model Treatment Result Citation

Cardiac Fibrosis
Cardiomyopathic

hamsters

ONO-1301-

PLGA

Significantly

reduced
[11]

LV Fractional

Shortening

Cardiomyopathic

hamsters

ONO-1301-

PLGA

Significantly

improved
[11]

Capillary Density
Cardiomyopathic

hamsters

ONO-1301-

PLGA

Significantly

increased
[11]

Fibrosis-related

Cytokines (Col1,

Col3, TGF-β1,

CTGF)

Pressure-

overloaded mice

(TAC)

ONO-1301SR Downregulated [6]

Cardioprotective

Cytokines

(VEGF, HGF,

SDF-1)

Pressure-

overloaded mice

(TAC)

ONO-1301SR Upregulated [6]

Myofibroblast

Markers (α-SMA,

Periostin)

Pressure-

overloaded mice

(TAC)

ONO-1301SR

Significantly

suppressed

expression

[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The

following sections provide an overview of the key experimental protocols employed in the cited

studies.
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Experimental Setup

Treatment Phase

Analysis

Select Animal Model
(e.g., C57/BL6J mice, Wistar rats)

Induce Fibrosis
(e.g., Bleomycin, UUO, DBTC, TAC)

Randomize into Groups
(Vehicle, ONO-1301)

Administer ONO-1301 or Vehicle
(Subcutaneous, Oral)

Monitor Animals
(Weight, Survival)

Sacrifice at Pre-determined Timepoints

Collect Tissues and Fluids
(Lungs, Kidneys, Liver, Heart, BALF, Blood)

Perform Analyses
(Histology, PCR, Western Blot, ELISA)
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Figure 3: Generalized In Vivo Experimental Workflow.
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Animals: Male C57BL/6J mice.[1][2]

Induction: A single intratracheal injection of bleomycin (0.02 or 0.03 units/mouse).[2]

Treatment: Subcutaneous administration of ONO-1301 (e.g., 6 mg/kg/day, twice daily) or

vehicle.[2]

Analysis: Bronchoalveolar lavage (BAL) and histological analyses at various time points

(e.g., 3, 7, and 14 days).[1][2] Lung hydroxyproline content and Ashcroft scoring for fibrosis

assessment.[1][2][3]

Animals: Male C57/BL6J mice.[4]

Induction: The left ureter is ligated at two points and cut between the ligatures.[4]

Treatment: A single subcutaneous injection of a sustained-release formulation of ONO-1301

(SR-ONO) polymerized with poly (d,l-lactic-co-glycolic acid).[4]

Analysis: Kidneys are harvested at a specified time point (e.g., day 7).[4] Analysis includes

histology (Masson's trichrome staining), immunohistochemistry for markers like FSP-1 and

F4/80, and Western blotting for proteins such as TGF-β and phosphorylated Smad2/3.[4]

Animals: Melanocortin 4 receptor-deficient (Mc4r-KO) mice.[5][9]

Induction: Natural development of NASH in this genetic model.[5][9]

Treatment: ONO-1301 mixed into the feed.[5]

Analysis: Evaluation of serum biochemical levels and histological assessment of liver

damage and fibrosis.[5]

In Vitro Assays
Cell types: Mouse lung fibroblasts,[1][2] mouse proximal tubular epithelial cells (mProx24),[4]

cultured macrophages, hepatic stellate cells (HSCs), and endothelial cells.[5][9]

Stimulation: Cells are often stimulated with a pro-fibrotic agent, such as TGF-β1 or

lipopolysaccharide (LPS).[4][5]
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Treatment: Cells are treated with varying concentrations of ONO-1301.

Proliferation Assays: To assess the effect of ONO-1301 on fibroblast proliferation, often

measured using BrdU assays.[10]

Western Blotting: To quantify the expression of key proteins involved in fibrosis, such as α-

smooth muscle actin (α-SMA), E-cadherin, fibroblast-specific protein-1 (FSP-1), and

phosphorylated Smad3.[4]

Immunocytochemistry: To visualize the expression and localization of proteins within the

cells.[4]

Real-time RT-PCR: To measure the mRNA expression levels of cytokines, collagens, and

other relevant genes.[10]

Conclusion
The body of preclinical evidence strongly supports the antifibrotic potential of (Z)-ONO 1301. Its

dual mechanism of action, combining prostacyclin receptor agonism and thromboxane

synthase inhibition, along with its ability to induce protective growth factors like HGF, allows it to

effectively target multiple facets of the fibrotic process. The consistent positive results across

various organ fibrosis models underscore its potential as a broad-spectrum antifibrotic agent.

Further clinical investigation is warranted to translate these promising preclinical findings into

therapeutic benefits for patients with fibrotic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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